N-ethyl arachidonoyl amine

Description

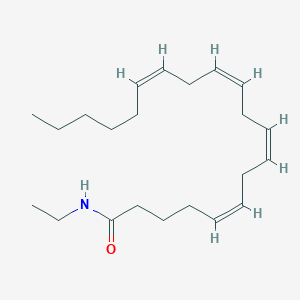

Structure

2D Structure

Properties

Molecular Formula |

C22H37NO |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-ethylicosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17- |

InChI Key |

DCUXLBLUWUQKFU-GKFVBPDJSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of N Ethyl Arachidonoyl Amine

Precursor Utilization in Endogenous Synthesis Mechanisms

The primary proposed biosynthetic pathway for N-ethyl arachidonoyl amine involves the direct amidation of arachidonic acid with ethylamine (B1201723). This process requires specific enzymatic or chemical conditions to facilitate the selective reaction between the carboxyl group of arachidonic acid and the amino group of ethylamine.

This precursor utilization is notably different from the well-documented synthesis of the endocannabinoid anandamide (B1667382). Anandamide synthesis begins with the formation of a phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). wikipedia.orgjneurosci.orgnih.govjneurosci.org NAPE itself is synthesized by an N-acyltransferase enzyme that moves an arachidonic acid molecule from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). jneurosci.orgresearchgate.net The formation of this compound, therefore, appears to bypass the requirement for a complex phospholipid precursor like NAPE.

Enzymatic Components Involved in this compound Biogenesis

While the precise enzymatic machinery responsible for the endogenous synthesis of this compound has not been fully elucidated, the proposed pathway allows for a theoretical discussion of the types of enzymes that might be involved, particularly in contrast to those known to produce other N-acylethanolamines.

N-acyltransferases (NATs) are crucial for the biosynthesis of anandamide and other N-acylethanolamines (NAEs). mdpi.commdpi.com These enzymes catalyze the transfer of a fatty acyl group from a phospholipid to the nitrogen atom of phosphatidylethanolamine (PE), creating the N-acylphosphatidylethanolamine (NAPE) precursor. jneurosci.orgmdpi.com Several N-acyltransferase types have been identified, including calcium-dependent and -independent varieties. mdpi.compnas.org However, given that the formation of this compound is proposed as a direct conjugation of arachidonic acid and ethylamine, the involvement of the same N-acyltransferases that produce NAPE is not directly implied and remains to be established.

In the canonical pathway for anandamide synthesis, the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) plays a key role. wikipedia.org NAPE-PLD catalyzes the hydrolysis of NAPE to release anandamide and phosphatidic acid. wikipedia.orgresearchgate.net This is a critical final step in one of the major pathways for anandamide production. wikipedia.orgportlandpress.com Alternative pathways for anandamide synthesis that are NAPE-PLD-independent also exist, involving enzymes like phospholipase C (PLC) and other hydrolases such as α,β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase-1 (GDE1). pnas.orgwikipedia.org

Since the biosynthesis of this compound is not believed to proceed via a NAPE intermediate, the direct involvement of NAPE-PLD is unlikely. The enzymatic process would more likely involve an amidating enzyme capable of directly linking free arachidonic acid (or an activated form like arachidonoyl-CoA) with ethylamine.

Potential N-Acyltransferase Activities

Comparative Analysis with Biosynthetic Routes of Related N-Acylethanolamines (e.g., Anandamide, N-Arachidonoyl Dopamine)

The biosynthetic pathway of this compound is distinct when compared to its more studied relatives, anandamide (AEA) and N-arachidonoyl dopamine (B1211576) (NADA).

Anandamide (AEA): The biosynthesis of anandamide is a multi-step process primarily initiated by the formation of the membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE). wikipedia.orgjneurosci.org This first step is catalyzed by N-acyltransferases. jneurosci.orgresearchgate.net Subsequently, NAPE is cleaved by the enzyme NAPE-PLD to yield anandamide. wikipedia.orgwikipedia.org Several alternative, NAPE-PLD-independent pathways have also been identified, which involve the sequential action of other phospholipases and phosphatases, such as phospholipase C (PLC) and the protein tyrosine phosphatase PTPN22, which dephosphorylates an intermediate called phosphoanandamide. pnas.orgnih.gov Another route involves the formation of lysoNAPE via enzymes like cPLA₂γ, followed by further hydrolysis to generate the NAE. mdpi.com

N-Arachidonoyl Dopamine (NADA): The synthesis of NADA is also not fully resolved, but two primary pathways have been proposed. nih.govwikipedia.org The main route appears to be a direct, enzyme-mediated conjugation of arachidonic acid with dopamine, which occurs predominantly in dopaminergic terminals. nih.govuni.lunih.gov Evidence suggests that fatty acid amide hydrolase (FAAH), typically a degradative enzyme, may operate in reverse to catalyze this conjugation. uni.lu A second, less substantiated pathway proposes the metabolism of an intermediate, N-arachidonoyl tyrosine. nih.govnih.govsemanticscholar.org

This compound: In contrast, the proposed formation of this compound from arachidonic acid and ethylamine suggests a more direct conjugation, similar to the primary pathway for NADA but with a different amine substrate. This route bypasses the complex phospholipid precursors and multi-enzyme steps characteristic of anandamide synthesis.

The following table provides a comparative overview of the biosynthetic pathways.

| Feature | This compound | Anandamide (AEA) | N-Arachidonoyl Dopamine (NADA) |

| Primary Precursors | Arachidonic Acid, Ethylamine | N-Arachidonoyl Phosphatidylethanolamine (NAPE) wikipedia.orgjneurosci.org | Arachidonic Acid, Dopamine nih.govuni.lu |

| Key Enzymes | Not fully elucidated | N-Acyltransferase, NAPE-PLD, PLC, PTPN22 wikipedia.orgjneurosci.orgpnas.orgwikipedia.org | Potentially FAAH (in reverse), Tyrosine Hydroxylase nih.govuni.lu |

| Pathway Complexity | Proposed direct amidation | Multi-step involving phospholipid intermediates wikipedia.orgpnas.org | Proposed direct conjugation or via N-arachidonoyl tyrosine nih.govnih.gov |

Metabolic Pathways and Enzymatic Degradation of N Ethyl Arachidonoyl Amine

Identification and Characterization of Other Hydrolytic Enzymes

While FAAH is considered a major player, other enzymes are known to participate in the hydrolysis of endocannabinoids and related lipid signaling molecules. unimi.it The identification of these alternative pathways is crucial for a complete understanding of N-ethyl arachidonoyl amine's metabolic profile.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine hydrolase primarily localized in lysosomes that preferentially hydrolyzes saturated and monounsaturated fatty acid ethanolamides, such as palmitoylethanolamide (B50096) (PEA). tandfonline.comacs.org While its preference is for N-acylethanolamines, studies on substrate selectivity show a wider tolerance for modifications of the polar head group, whereas catalytic efficiency is more strictly dependent on the length of the fatty acyl chain. tandfonline.com This suggests a possibility that NAAA could contribute to the degradation of this compound, although its specific activity towards this compound has not been extensively characterized.

Other Serine Hydrolases: The endocannabinoid system involves additional hydrolytic enzymes, including a second described FAAH (FAAH-2, found in primates but not rodents) and other serine hydrolases like α/β-hydrolase domain 6 (ABHD6) and 12 (ABHD12). unimi.it These enzymes primarily participate in the degradation of 2-arachidonoylglycerol (B1664049) (2-AG), another major endocannabinoid. unimi.it While their substrate profiles are distinct from FAAH, the expanding knowledge of lipid-metabolizing enzymes leaves open the possibility that they, or other yet-to-be-characterized hydrolases, could play a minor or context-dependent role in the metabolism of this compound.

| Enzyme | Class | Primary Substrates | Potential Role in this compound Degradation |

| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Anandamide (B1667382) (AEA), other N-acylethanolamines (NAEs) | Considered a primary degradation enzyme due to substrate specificity for N-acyl amides. nih.govebi.ac.uk |

| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Cysteine Hydrolase | Palmitoylethanolamide (PEA), other NAEs | A potential secondary role, though its efficiency with N-alkylated amides is not well-defined. tandfonline.comacs.org |

| α/β-Hydrolase Domain 6/12 (ABHD6/12) | Serine Hydrolase | 2-Arachidonoylglycerol (2-AG) | Unlikely to be a primary enzyme, as they are mainly involved in 2-AG metabolism. unimi.it |

Metabolic Fate and Downstream Product Generation

The enzymatic hydrolysis of this compound is the initial step in a broader metabolic cascade. The degradation of the parent compound liberates two key products whose subsequent metabolic fates are well-documented.

The primary products of hydrolysis are:

Arachidonic Acid (AA): A 20-carbon polyunsaturated fatty acid.

Ethylamine (B1201723): A simple primary amine.

Once released, arachidonic acid does not remain inert. It is a critical precursor for a vast family of potent, short-lived signaling molecules known as eicosanoids. researchgate.net Depending on the enzymatic pathway activated, arachidonic acid can be metabolized by:

Cyclooxygenases (COX-1 and COX-2): Leading to the synthesis of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and homeostatic functions.

Lipoxygenases (LOX): Resulting in the production of leukotrienes and lipoxins, which are involved in inflammatory and immune responses.

Cytochrome P450 (CYP) epoxygenases: Forming epoxyeicosatrienoic acids (EETs), which have roles in regulating vascular tone and inflammation.

The other hydrolysis product, ethylamine, is a simple alkylamine that enters the body's pool of metabolic amines. Its metabolic fate likely involves conversion by various amine oxidases into acetaldehyde, which is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase.

This metabolic pathway connects this compound to the broader network of lipid signaling, potentially influencing inflammatory processes and cellular regulation through the generation of arachidonic acid-derived mediators.

Stability Challenges in Research Environments and Preservation Strategies

Like many polyunsaturated fatty acid derivatives, this compound is susceptible to degradation in research environments, which can pose challenges for accurate experimental results. The presence of four double bonds in the arachidonoyl chain makes the compound prone to oxidation. Furthermore, its amide bond can be subject to chemical hydrolysis under non-physiological pH conditions.

To ensure the integrity of the compound for research purposes, specific preservation strategies are necessary. Based on protocols for structurally related fatty acid amides, the following storage and handling procedures are recommended: caymanchem.com

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store at -20°C to -80°C. | Low temperatures significantly slow down both oxidative and hydrolytic degradation processes. |

| Solvent | Dissolve in an inert organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF). | Organic solvents prevent aqueous hydrolysis. The choice of solvent should be purged with an inert gas (e.g., argon or nitrogen) to remove oxygen. |

| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes contact with oxygen, thereby preventing oxidation of the polyunsaturated fatty acid chain. |

| Aqueous Solutions | Avoid long-term storage in aqueous buffers. If aqueous solutions are required, they should be prepared fresh and used promptly. | The compound has limited stability in aqueous media, where hydrolysis can occur. |

| Light Exposure | Protect from direct light. | Light can catalyze oxidative processes. |

Adherence to these strategies is critical for maintaining the chemical purity and biological activity of this compound in a research setting.

Molecular Mechanisms of Action and Receptor Interactions of N Ethyl Arachidonoyl Amine

Endocannabinoid Receptor System Modulation

N-ethyl arachidonoyl amine is classified as an endocannabinoid-like compound due to its structural derivation from arachidonic acid, similar to the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Its ethyl substitution, in place of the ethanolamine (B43304) group in anandamide, influences its biochemical properties, including receptor binding and metabolic processing. The endocannabinoid system's primary targets are the G protein-coupled cannabinoid receptors, CB1 and CB2. researchgate.net

Interaction with Cannabinoid Receptor Type 1 (CB1)

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it modulates neurotransmitter release. nih.govguidetopharmacology.orgnih.gov this compound interacts with the CB1 receptor, a characteristic it shares with its structural analog, anandamide. The nature of this interaction is influenced by its N-alkylated structure. While detailed binding studies on this compound are not extensively documented, research on the closely related compound N-arachidonoyl-dopamine (AA-DA) shows it acts as a more potent and efficacious agonist at CB1 receptors than anandamide in certain cellular assays. researchgate.net Like other cannabinoids, activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase and regulation of calcium and potassium ion channels through the coupling to Gi/Go proteins. nih.govguidetopharmacology.org

Engagement with Cannabinoid Receptor Type 2 (CB2)

The CB2 receptor is primarily located in the periphery, on immune cells, and plays a significant role in modulating inflammatory responses. researchgate.netnih.govd-nb.info The interaction of this compound with CB2 receptors is less defined than its engagement with CB1. However, studies of structurally similar N-acyl amides provide insight. For instance, N-arachidonoyl-dopamine (AA-DA) exhibits a notable selectivity for the CB1 receptor, with a binding affinity (Ki) approximately 40 times higher for CB1 than for CB2 receptors. researchgate.net This suggests that this compound may also possess a lower affinity for the CB2 receptor compared to the CB1 receptor.

Comparison of Affinity and Efficacy with Endogenous Cannabinoids

The binding affinity and efficacy of this compound at cannabinoid receptors can be contextualized by comparing it to the primary endogenous cannabinoid, anandamide (AEA), and the related compound, N-arachidonoyl-dopamine (AA-DA). The hydroxyl group in anandamide's ethanolamine structure is thought to enhance receptor affinity compared to N-alkylated derivatives like this compound, which may exhibit weaker interactions.

A meta-analysis of multiple studies reported the mean binding affinity (Ki) of anandamide at the human CB1 receptor to be 239.2 nM. nih.gov In contrast, N-arachidonoyl-dopamine was found to have a Ki of 250 nM for the CB1 receptor. researchgate.net This indicates that minor structural changes to the amine group can result in comparable, or in some cases more potent, receptor engagement.

Comparative Binding Affinities at Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Kᵢ) | Species |

|---|---|---|---|

| Anandamide (AEA) | CB1 | 87.7 nM | Rat |

| Anandamide (AEA) | CB1 | 239.2 nM | Human |

| N-Arachidonoyl-dopamine (AA-DA) | CB1 | 250 nM | Rat |

Data sourced from multiple studies. researchgate.netnih.gov

Transient Receptor Potential Vanilloid (TRPV) Channel Interactions

Beyond the classical cannabinoid receptors, endocannabinoid-like lipids can also interact with other receptor systems, including the Transient Receptor Potential (TRP) channel family.

Modulation of TRPV1 Channel Activity

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in detecting noxious stimuli, including high temperatures and pungent compounds like capsaicin (B1668287). wikipedia.orgnih.gov Several endogenous lipids, including anandamide and N-arachidonoyl-dopamine (NADA), are recognized as "endovanilloids" that can activate the TRPV1 channel. wikipedia.orgfrontiersin.orgmdpi.com

While anandamide is a known TRPV1 agonist, the activity of related N-acyl amides at this channel varies. frontiersin.org For example, N-arachidonoyl-dopamine (AA-DA) was found to be a significantly weaker activator of TRPV1 receptors compared to other vanilloid compounds. researchgate.net This suggests that the specific structure of the amine head group is a critical determinant of TRPV1 activity. The related compound N-arachidonoyl-serotonin (AA-5-HT) has even been shown to act as a TRPV1 antagonist. researchgate.net Given these findings, this compound's activity at the TRPV1 channel is likely modest compared to potent agonists like capsaicin or anandamide.

Mechanistic Insights into TRPV1 Activation/Modulation

The mechanism by which endocannabinoids activate the TRPV1 channel is distinct from that of the classic agonist, capsaicin, despite binding to the same pocket. nih.gov Research combining patch-clamp recording, mutagenesis, and molecular docking has revealed that endocannabinoids like anandamide and NADA bind within the vanilloid-binding pocket of the TRPV1 channel in a "tail-up, head-down" orientation. nih.gov

This binding involves a unique interaction with a specific amino acid residue, Tyrosine 512 (Y512), which is critical for channel activation by endocannabinoids but not by capsaicin. nih.gov This differential structural mechanism highlights how various ligands can engage the same binding site to produce distinct functional outcomes. nih.gov This insight into the binding mode of endocannabinoids provides a framework for understanding how this compound and other related lipids might interact with and modulate the TRPV1 channel. nih.govscience.gov

Other G Protein-Coupled Receptor (GPCR) and Ion Channel Interactions

Potential Interactions with GPR55 and GPR18

While this compound's direct interaction with GPR55 and GPR18 is not extensively documented, the activity of structurally similar endocannabinoid-like molecules provides a basis for potential interactions. GPR55, a receptor activated by various lipid ligands including lysophosphatidylinositol (LPI) and some cannabinoids, is implicated in diverse physiological processes. nih.govresearchgate.netnih.gov Activation of GPR55 can lead to the stimulation of Gα13, Gαq/11, or Gα12 subunits, which in turn can activate downstream signaling pathways such as RhoA, PLC, and ROCK, ultimately influencing cell proliferation and calcium mobilization. nih.gov For instance, the endocannabinoid anandamide acts as a biased agonist at GPR55. nih.govresearchgate.net Given the structural similarity of this compound to anandamide, a potential interaction with GPR55 is conceivable, though this requires direct experimental validation.

GPR18 is another GPCR that has been associated with endocannabinoid-like ligands such as N-arachidonoyl glycine (B1666218) (NAGly). researchgate.netuj.edu.pluniprot.org However, the role of various lipids as true endogenous agonists for GPR18 is still a subject of research and debate. uj.edu.pl GPR18 is expressed in immune cells and has been linked to immunological and neurodegenerative processes. uj.edu.plnih.gov The activation of GPR18 by its proposed ligands can trigger various cellular responses. uniprot.org Any potential interaction of this compound with GPR18 would likely contribute to its pharmacological profile, but this remains a speculative area requiring further investigation.

Exploration of Other Transient Receptor Potential (TRP) Subfamilies

Transient Receptor Potential (TRP) channels are a large family of ion channels involved in the sensation of temperature, pain, and other stimuli. wikipedia.orgfrontiersin.org They are grouped into several subfamilies, including TRPA, TRPC, TRPM, and TRPV. wikipedia.orgacs.org Some endocannabinoids and related lipids are known to interact with TRP channels. For example, anandamide can activate TRPV1. nih.gov The structural relationship between this compound and anandamide suggests that it might also interact with members of the TRP channel family. nih.gov

TRP channels are crucial for various physiological functions, and their modulation by lipid signaling molecules is an active area of research. frontiersin.orgphysiology.org For instance, TRPV1 activation is associated with calcium influx and can be triggered by various endogenous and exogenous compounds. nih.gov While direct evidence for this compound's activity at specific TRP subfamilies is limited, its structural characteristics make it a candidate for investigation as a potential modulator of these channels.

Non-Receptor Mediated Cellular Activities

Inhibition of Arachidonoyl Ethanolamide (AEA) Uptake Mechanisms

This compound has been shown to inhibit the uptake of arachidonoyl ethanolamide (AEA), also known as anandamide, in astrocytes. This inhibition is characterized by a reported IC50 value of 9 micromolar. The termination of AEA signaling is a two-step process involving cellular uptake followed by enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). nih.govnih.gov By inhibiting the initial uptake step, this compound can effectively increase the extracellular concentration and prolong the signaling of AEA. This suggests a role in modulating the endocannabinoid system, not by direct receptor binding, but by influencing the availability of endogenous ligands. It is noteworthy that while exhibiting stronger inhibition of AEA transport, this compound has weaker affinity for CB1 receptors compared to anandamide.

The development of potent and selective inhibitors of AEA uptake has been a significant area of research to understand and pharmacologically target the endocannabinoid system. nih.govpnas.orgpnas.org

Disruption of Gap Junction Communication in Glial Cells

Research has demonstrated that this compound can disrupt gap junction communication in glial cells. Gap junctions are intercellular channels that allow for direct communication between adjacent cells by enabling the passage of ions and small molecules. ulisboa.pt This form of communication is vital for coordinated cellular activity. The disruption of gap junction communication in glial cells by this compound suggests a potential role in regulating neuroinflammatory processes, similar to other endocannabinoid-like molecules such as oleamide. researchgate.netnottingham.ac.uk This action appears to be a non-receptor-mediated effect, highlighting an alternative mechanism through which this compound can influence cellular function in the central nervous system.

Influence on Intracellular Signaling Cascades (e.g., MAPK, Akt, JNK, c-JUN, Rho/ROCK, PI3/Akt/NO pathways)

While direct studies on this compound's influence on a wide array of signaling cascades are not extensively detailed, the activities of structurally related compounds and the pathways they modulate offer insights into its potential intracellular effects.

MAPK, Akt, and JNK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, along with the PI3K/Akt pathway, are central to cell survival, proliferation, and inflammation. nih.gov Endocannabinoids and related lipids are known to modulate these pathways. nih.govscience.gov For instance, N-arachidonoyl-L-serine (ARA-S) stimulates the phosphorylation of p44/42 MAPK and Akt in endothelial cells. science.gov Given that this compound is derived from arachidonic acid, it is plausible that it could also influence these critical signaling cascades. Activation of the c-jun amino-terminal kinase (JNK) pathway is another potential target, as arachidonic acid itself can induce JNK activation. nih.gov

Rho/ROCK Pathway: The Rho/ROCK pathway is involved in regulating cell shape, motility, and smooth muscle contraction. nih.gov Some endocannabinoid-like molecules exert their effects through this pathway. For example, the vasodilatory action of ARA-S involves the Rho/ROCK pathway. GPR55 activation can also lead to the activation of RhoA and ROCK. nih.gov

PI3K/Akt/NO Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and metabolism. nih.govfrontiersin.org In some contexts, this pathway can lead to the production of nitric oxide (NO). The vasodilation induced by ARA-S is mediated through a PI3K/Akt/NO mechanism.

The potential for this compound to modulate these pathways is an important area for future research to fully understand its biological activities.

Cellular and Physiological Roles of N Ethyl Arachidonoyl Amine in Biological Systems

Neurobiological Functions and Neuroinflammatory Regulation

N-ethyl arachidonoyl amine, an endocannabinoid-like compound, demonstrates a range of effects within the central and peripheral nervous systems. Its structural similarity to anandamide (B1667382), a primary endocannabinoid, suggests its potential interaction with the endocannabinoid system, which is crucial for regulating neuronal function and inflammation. nih.gov

Modulation of Astrocyte and Glial Cell Responses

This compound has been shown to influence the function of glial cells, which play a critical role in neuroinflammation. Research indicates that this compound can disrupt gap junction communication in glial cells. This disruption suggests a potential mechanism by which it may regulate neuroinflammatory processes. Furthermore, this compound inhibits the uptake of anandamide (AEA) in astrocytes, with a reported half-maximal inhibitory concentration (IC50) of 9 µM. By impeding anandamide uptake, this compound could potentiate and prolong the signaling of this key endocannabinoid, thereby influencing astrocyte-mediated neuronal support and inflammatory responses.

Other related N-acyl amides have also been shown to modulate glial cell activity. For instance, N-arachidonoyl glycine (B1666218) (NAGly) has been observed to influence the activation state of primary microglia and astrocytes. mdpi.comnih.gov Similarly, N-arachidonoyl dopamine (B1211576) (NADA) can inhibit the release of prostaglandin (B15479496) E2 (PGE2) from activated astrocytes and microglia. wikipedia.org These findings highlight the broader role of N-acyl amides in regulating glial cell responses to inflammatory stimuli.

Neuroprotection Mechanisms and Cell Survival Pathways

The endocannabinoid system is recognized for its neuroprotective capabilities, and compounds like this compound are being explored for their potential in this area. vulcanchem.com While direct evidence for this compound's neuroprotective mechanisms is still emerging, the activities of structurally similar compounds provide valuable insights. For example, N-acyl dopamines have been shown to induce the stabilization of hypoxia-inducible factor-1α (HIF-1α) in human primary astrocytes and neurons, a key factor in cellular adaptation to ischemic conditions. This action is linked to the promotion of cell survival and the expression of antioxidant enzymes.

Furthermore, N-acyl dopamines can promote the release of brain-derived neurotrophic factor (BDNF) and prevent cell death following oxidative stress. Another related compound, N-arachidonoyl-GABA, has demonstrated significant neuroprotective effects in models of cerebral ischemia, including the restoration of neurons and glial cells and the reduction of brain tissue edema. rrpharmacology.rusemanticscholar.org The activation of cell survival pathways, such as the phosphorylation of Akt and ERK, has been linked to the neuroprotective effects of other endocannabinoid-like molecules like N-arachidonoyl-L-serine. science.gov These pathways are crucial for promoting cell survival and mitigating apoptotic processes following neuronal injury.

Involvement in Synaptic Plasticity and Neurotransmitter Homeostasis

The endocannabinoid system is a key regulator of synaptic plasticity, the process by which synapses strengthen or weaken over time, which is fundamental for learning and memory. pnas.org Endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) act as retrograde messengers, modulating the release of neurotransmitters. pnas.orgpnas.org They are involved in various forms of synaptic depression, such as depolarization-induced suppression of inhibition (DSI) and long-term depression (LTD). pnas.orgnih.gov

While specific studies on this compound's direct role in synaptic plasticity are limited, its ability to inhibit anandamide uptake suggests an indirect influence. By increasing the availability of anandamide at the synapse, this compound could enhance endocannabinoid-mediated synaptic modulation. The broader family of endocannabinoids and related lipids has been shown to inhibit both excitatory and inhibitory synaptic transmission in various brain regions, including the hippocampus, prefrontal cortex, and nucleus accumbens. pnas.orgcore.ac.uk This regulation of neurotransmitter release is critical for maintaining the balance, or homeostasis, of neural circuits.

Role in Central and Peripheral Nervous System Function

This compound and its related compounds play a role in the broader functioning of both the central and peripheral nervous systems. vulcanchem.com The endocannabinoid system, in general, is widely distributed throughout the nervous system and is involved in regulating a multitude of physiological processes, including pain perception, motor control, and mood. wikipedia.org

Compounds like N-arachidonoyl dopamine (NADA) have been found to have regulatory roles in both the central and peripheral nervous systems, exhibiting antioxidant and neuroprotectant properties. wikipedia.org In the peripheral nervous system, endocannabinoids can modulate the release of neurotransmitters from sympathetic nerves, affecting functions like intestinal motility. wikipedia.org For instance, N-arachidonoyl amino acids have been shown to induce vasorelaxation, suggesting a role in vascular regulation. semanticscholar.org

Immunomodulatory Activities

Regulation of Inflammatory Processes

This compound is implicated in the modulation of inflammatory responses, a role shared by many endocannabinoid-like molecules. Its ability to disrupt gap junction communication in glial cells points to a potential mechanism for regulating neuroinflammation. The broader endocannabinoid system is known to have significant immunomodulatory effects, influencing both inflammation and pain. nih.gov

Several related N-acyl amides have demonstrated clear anti-inflammatory properties. For example, N-arachidonoyl-L-serine suppresses the production of the pro-inflammatory cytokine TNF-α in macrophages. science.gov Similarly, N-arachidonoyl dopamine (NADA) has been observed to suppress the inflammatory activation of T-cells and endothelial cells. wikipedia.orgescholarship.org Epoxidized derivatives of NADA and N-arachidonoyl-serotonin have been shown to reduce pro-inflammatory biomarkers such as IL-6, IL-1β, and TNF-α, while increasing the anti-inflammatory cytokine IL-10 in microglial cells. nih.gov Furthermore, N-palmitoyl-ethanolamine, another fatty acid amide, has been shown to counteract inflammation and neuronal damage. researchgate.net These findings collectively suggest that this compound, as part of this class of bioactive lipids, likely contributes to the complex regulation of inflammatory processes in the body.

Interactive Data Tables

Table 1: Effects of N-Acyl Amides on Glial Cell Responses

| Compound | Cell Type | Observed Effect | Reference |

| This compound | Glial Cells | Disrupts gap junction communication | |

| This compound | Astrocytes | Inhibits anandamide (AEA) uptake (IC50 = 9 µM) | |

| N-arachidonoyl glycine (NAGly) | Microglia, Astrocytes | Influences activation state | mdpi.comnih.gov |

| N-arachidonoyl dopamine (NADA) | Astrocytes, Microglia | Inhibits prostaglandin E2 (PGE2) release | wikipedia.org |

Table 2: Neuroprotective and Anti-inflammatory Actions of Related N-Acyl Amides

| Compound | Model/System | Key Finding | Reference |

| N-acyl dopamines | Human primary astrocytes and neurons | Induces HIF-1α stabilization, promotes BDNF release, prevents cell death | |

| N-arachidonoyl-GABA | Rat models of cerebral ischemia | Restores neurons and glial cells, reduces brain edema | rrpharmacology.rusemanticscholar.org |

| N-arachidonoyl-L-serine | Macrophages | Suppresses TNF-α formation | science.gov |

| Epoxidized NADA and NA5HT | Microglial cells | Reduces pro-inflammatory biomarkers (IL-6, IL-1β, TNF-α), increases anti-inflammatory IL-10 | nih.gov |

Host-Pathogen Interactions (e.g., Mycobacterium tuberculosis/bovis infections)

Research on the interaction between mycobacteria and host cells has revealed significant alterations in the lipid profile of bovine alveolar macrophages (BAMs) upon infection with Mycobacterium tuberculosis (MTB) or Mycobacterium bovis (MB). researchgate.netnih.gov Notably, the levels of this compound were found to be suppressed in BAMs during both MTB and MB infections. researchgate.netnih.govkisti.re.kr This suppression is part of a broader lipid remodeling that occurs in the host cell in response to the pathogen. researchgate.net

The alteration of host lipid metabolism, including the reduction of this compound, is a critical aspect of the host-pathogen interplay. These changes may serve the pathogen by providing a source of nutrients or by modulating the host immune response to facilitate its survival and replication. researchgate.net

Influence on Immune Cell Functions and Cytokine Production

The endocannabinoid system, which includes lipid mediators like anandamide (AEA), plays a significant role in regulating immune responses. nih.govnih.gov Immune cells are equipped with cannabinoid receptors and the necessary machinery for endocannabinoid synthesis and degradation. plos.org Endocannabinoids can modulate a variety of immune functions, such as lymphocyte proliferation, macrophage activity, and the production of inflammatory cytokines. nih.govplos.org

This compound, as a structural analog of anandamide, is implicated in these immunomodulatory processes. For instance, AEA has been shown to suppress the proliferation of human T-lymphocytes and inhibit the release of key cytokines like interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) from activated T-cells. plos.org This immunosuppressive effect is primarily mediated through the CB2 receptor. plos.org Furthermore, AEA can influence the function of antigen-presenting cells. In monocyte-derived Langerhans cells, AEA has been observed to decrease the production of cytokines such as CXCL8, IL-6, IL-10, and IL-12 upon stimulation of Toll-like receptors. frontiersin.org

Given the structural similarities, it is plausible that this compound exerts comparable effects on immune cells and cytokine production, contributing to the fine-tuning of immune homeostasis.

Metabolic and Oncogenic Signaling Pathways

Role in Lipid Reprogramming and Oncogenesis

Recent metabolomic and lipidomic studies have highlighted the significance of lipid reprogramming in the development of cancer, particularly in the context of non-alcoholic steatohepatitis (NASH)-associated hepatocellular carcinoma (HCC). nih.gov In these studies, this compound was identified as one of the metabolites that is significantly upregulated in NASH-HCC patients compared to those with NASH alone. nih.gov This upregulation, with a log2 fold change of 1.38, points to its involvement in the lipid-driven oncogenic processes that characterize the progression from NASH to HCC. nih.gov

The dysregulation of fatty acid metabolism is a hallmark of many cancers, leading to aberrant oncogenic signaling. nih.gov The endocannabinoid system, with its lipid mediators, has been increasingly implicated in cancer biology. nih.govfrontiersin.org Alterations in the levels of endocannabinoids and their receptors are observed in various malignancies and can influence tumor growth, proliferation, and metastasis. frontiersin.orgbohrium.com The elevated levels of this compound in NASH-HCC suggest it may serve as a biomarker for cancer development in this context and could be a component of the metabolic rewiring that supports tumor progression. nih.gov

Associations with Non-alcoholic Steatohepatitis (NASH) Models

The endocannabinoid system is increasingly recognized for its role in the pathophysiology of liver diseases, including NASH. nih.govnih.govelsevier.es The hepatic endocannabinoid system is activated in various liver conditions and contributes to the underlying pathologies. nih.gov Specifically, endocannabinoids acting through CB1 receptors are mediators of diet-induced fatty liver, a condition that can progress to NASH. nih.gov

In models of NASH-related cancer, this compound has been found to be upregulated. This finding links the compound directly to the pathological lipid reprogramming that occurs in the progression from simple steatosis to NASH and subsequently to HCC. nih.gov The increased levels of this compound in this disease model underscore the involvement of the broader fatty acid amide biochemistry in the metabolic disturbances characteristic of NASH.

Table 1: Research Findings on this compound in Biological Systems

| Biological Context | Key Finding | Implication |

|---|---|---|

| Host-Pathogen Interactions | Suppressed during Mycobacterium tuberculosis/bovis infection in bovine alveolar macrophages. researchgate.netnih.gov | May be part of the pathogen's strategy to manipulate host lipid metabolism for its survival. researchgate.net |

| Immune Cell Function | Structurally similar to anandamide, which suppresses T-lymphocyte proliferation and cytokine release. plos.org | Potential to modulate immune responses and inflammation. nih.govnih.gov |

| Oncogenesis | Upregulated in non-alcoholic steatohepatitis-associated hepatocellular carcinoma (NASH-HCC). nih.gov | Implicated in lipid reprogramming during cancer development and a potential biomarker. nih.gov |

| NASH Models | Elevated levels observed in NASH models. | Highlights its role in the pathological lipid metabolism of NASH. |

| Sonic Hedgehog Signaling | Endocannabinoids, as a class, can inhibit the Hedgehog pathway. nih.gov | Potential to modulate a key developmental and cancer-related signaling pathway. |

Potential Modulatory Role in Sonic Hedgehog (Shh) Signaling

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is also implicated in the maintenance of stem cells and the development of some cancers in adults. Recent research has uncovered a novel role for endocannabinoids and related lipid molecules as inhibitors of the Sonic Hedgehog (Shh) signaling pathway. nih.gov

Biochemical fractionation of human very low-density lipoprotein (VLDL) extracts, which are known to contain lipids that repress Hh signaling, identified various endocannabinoids and related molecules. nih.gov This class of lipids, including N-acylethanolamides, has been shown to repress Shh signaling. nih.gov Given that this compound belongs to the N-acylethanolamide family, it is plausible that it also participates in the modulation of the Shh pathway. The inhibition of this pathway by endocannabinoids suggests a potential mechanism by which these lipids could influence cellular proliferation and differentiation, processes that are often dysregulated in cancer.

Other Systemic Modulations

The biological activities of this compound and related fatty acid amides extend beyond the specific pathways detailed above. As a component of the broader endocannabinoid system, it is part of a complex signaling network that influences a wide array of physiological processes. nih.gov The metabolic fate of this compound likely involves hydrolysis, releasing arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes, thereby connecting it to other significant inflammatory and signaling pathways.

The ethyl substitution in this compound, as opposed to the more commonly studied ethanolamine (B43304) group in anandamide, confers distinct chemical properties that can affect its interactions with cell membranes, receptor binding affinities, and metabolic processing. For example, N-ethyl substitutions can enhance solubility in non-polar environments, which may influence its distribution and function within biological systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anandamide (AEA) |

| Interleukin-2 (IL-2) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interferon-gamma (IFN-γ) |

| CXCL8 |

| IL-6 |

| IL-10 |

| IL-12 |

| Palmitoleamide |

| Arachidonic acid |

| Prostaglandins |

Smooth Muscle Contraction and Vasorelaxation Mechanisms

A thorough review of scientific literature reveals a notable absence of specific research on the direct effects of this compound on smooth muscle contraction and vasorelaxation. While the broader class of N-acylamides, to which this compound belongs, has been a subject of interest in vascular function, studies have predominantly focused on other related endogenous compounds.

For instance, significant research has been conducted on N-arachidonoyl dopamine (NADA) and its role in both smooth muscle contraction and vasorelaxation. escholarship.org Similarly, N-arachidonoyl glycine (NAGly) and N-arachidonoyl L-serine have been identified as vasorelaxants, acting through various endothelium-dependent mechanisms. nih.govscience.gov The parent endocannabinoid, anandamide (N-arachidonoyl ethanolamine), is also well-documented to elicit complex, concentration-dependent effects on vascular tissues, including both vasoconstriction and vasodilation. nih.govacs.org

However, these findings pertaining to structurally similar molecules cannot be directly extrapolated to this compound. The specific molecular interactions and signaling pathways that would govern its effects on vascular smooth muscle remain uninvestigated. There are currently no published studies detailing its binding affinities to relevant receptors on smooth muscle cells or its influence on the intracellular signaling cascades, such as calcium mobilization or nitric oxide pathways, that control contraction and relaxation.

Regulation of Vascular Tone

Research into the endocannabinoid system's influence on vascular tone is extensive, with compounds like anandamide and N-arachidonoyl glycine shown to modulate it. researchgate.net These molecules can influence the release of vasoactive substances from the endothelium or directly act on smooth muscle ion channels. nih.govscience.gov For example, N-arachidonoyl glycine has been demonstrated to produce vasorelaxation in the small mesenteric arteries of rats. nih.gov

Despite being identified in the course of broader research into fatty acid amides following the discovery of anandamide, this compound has not been the subject of similar vascular studies. Its potential interactions with cannabinoid receptors (CB1, CB2), transient receptor potential (TRP) channels, or other G-protein coupled receptors that are crucial for modulating vascular tone have not been characterized. Therefore, its contribution, if any, to the physiological or pathological regulation of blood vessel diameter and blood flow is currently unknown.

Advanced Research Methodologies for N Ethyl Arachidonoyl Amine Analysis

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of N-ethyl arachidonoyl amine, providing high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Studies

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying this compound within complex metabolomic workflows. In untargeted metabolomics, LC-MS allows for the comprehensive analysis of a wide range of metabolites in a single run. For instance, this compound has been identified and its upregulation noted in studies of non-alcoholic steatohepatitis (NASH)-related cancer models using this technique. The high sensitivity and selectivity of LC-MS make it well-suited for detecting low-abundance lipids like this compound in biological matrices. karger.com

Recent advancements in LC-MS/MS methods have further improved the quantification of endocannabinoids and related compounds. nih.gov These targeted approaches offer enhanced precision and are essential for validating findings from untargeted metabolomic studies.

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol (B129727) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For even greater resolution and speed, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed. This technique utilizes columns with smaller particle sizes, resulting in sharper peaks and improved separation efficiency. UHPLC-MS/MS is particularly valuable for the rapid and sensitive profiling of endocannabinoids and other N-acylethanolamines from biological samples. nih.govplos.org A typical UHPLC-MS/MS method for analyzing this compound and other related lipids involves a gradient elution on a C18 column, followed by detection with a triple-quadrupole mass spectrometer. mdpi.com This approach allows for the accurate quantification of a broad range of bioactive lipids in a single analytical run. plos.org

Table 2: Representative UHPLC Gradient for Endocannabinoid and N-Acylethanolamine Analysis. mdpi.com

| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Methanol/Acetonitrile 5:1, v/v) |

|---|---|---|

| 1.00 | 75 | 25 |

| 1.50 | 30 | 70 |

| 6.00 | 15 | 85 |

| 7.00 | 0 | 100 |

| 9.00 | 0 | 100 |

| 9.20 | 75 | 25 |

| 11.00 | 75 | 25 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of lipids, including N-acylethanolamines (NAEs). nih.gov While less common for this compound specifically, the principles are applicable. For GC-MS analysis, analytes often require derivatization to increase their volatility. nih.gov The samples are then separated based on their boiling points and detected by the mass spectrometer. GC-MS has been successfully used to identify and quantify anandamide (B1667382) and other NAEs in brain tissue. nih.gov The technique offers high chromatographic resolution, which is beneficial for separating structurally similar lipid isomers. lipidmaps.org

Sample Preparation and Extraction Protocols for Biological Matrices

The accuracy of any analytical method heavily relies on the initial sample preparation and extraction steps. The goal is to efficiently isolate the target analyte, this compound, from the complex biological matrix while removing interfering substances.

Liquid-Liquid Extraction (LLE) Techniques for Lipid Isolation

Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the isolation of lipids from biological samples. This method partitions solutes between two immiscible liquid phases. For the extraction of this compound and other lipids, a common approach involves a biphasic solvent system, such as a mixture of chloroform (B151607) or dichloromethane (B109758) with methanol and water. nih.gov In a typical LLE protocol, the biological sample is homogenized in a solvent mixture, leading to the precipitation of proteins and the extraction of lipids into the organic phase. The organic layer containing the lipids is then separated, dried, and reconstituted in a suitable solvent for analysis. mdpi.com Variations of this method, such as using toluene (B28343) or ethyl acetate (B1210297)/hexane, have also been employed, with the choice of solvent impacting the extraction efficiency of different lipid species. researchgate.net

Solid-Phase Extraction (SPE) Methodologies for Purification

Solid-phase extraction (SPE) is a more selective sample preparation technique that separates compounds based on their physical and chemical properties. It is often used as a cleanup step after an initial extraction to purify the sample and concentrate the analyte of interest. nih.gov For the purification of this compound and other N-acylethanolamines, reversed-phase or normal-phase SPE cartridges can be utilized.

In a typical SPE procedure, the sample extract is loaded onto a conditioned cartridge. Interfering compounds are washed away with a specific solvent, and the target analyte is then eluted with a different solvent. unitedchem.comepa.gov For instance, silica (B1680970) SPE cartridges can be used to purify NAEs from a lipid extract. nih.gov The extract is applied to the column, washed with a non-polar solvent like chloroform, and the NAEs are then eluted with a more polar solvent mixture, such as ethyl acetate and acetone. nih.gov This process effectively removes many other lipid classes, resulting in a cleaner sample for subsequent chromatographic analysis.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anandamide (N-arachidonoylethanolamine) |

| N-oleoylethanolamine |

| N-palmitoylethanolamine |

| N-stearoylethanolamine |

| 2-arachidonoylglycerol (B1664049) |

| N-arachidonoyl glycine (B1666218) |

| Arachidonic acid |

| Prostaglandins (B1171923) |

| Leukotrienes |

| Cortisol |

| LysoPC 22:6/0:0 |

| 8(R)-Hydroperoxylinoleic acid |

| Leucine |

| Indole-3-propionic acid |

| Linoleic acid |

| 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) |

| (13S)-Hydroxyoctadecadienoic acid (13-HODE) |

| LysoPC O-15:1 |

| N-hydroxy arachidonoyl amine |

| N-methyl arachidonoyl amine |

| N-(1,1-Dimethyl-2-Hydroxy-Ethyl) Arachidonoyl Amine |

| N-ethyl N-(2-hydroxy-ethyl) arachidonoyl amine |

| 22S-hydroxysitosterol |

| N-arachidonoyl phosphatidylethanolamine (B1630911) |

| Palmitoylethanolamide (B50096) |

| Oleoylethanolamide |

| N-arachidonoyl-glycine |

| N-arachidonoyl-alanine |

| N-arachidonoyl-dopamine |

| N-arachidonoyl-serine |

| N-arachidonoyl-γ-aminobutyric acid |

| 1-arachidonoylglycerol |

| 9-HODE |

| 13-oxo-ODE |

| 9(10)-EpOME |

| 12(13)-EpOME |

| 20-HETE |

| 11,12-DHET |

| 15-oxo-ETE |

| 9-HETE |

| LTB4 |

| PalGly |

| 2AG |

| LEA |

| SEA |

| PEA |

| OEA |

| DHEA |

| AA |

| DHA |

| Ethylamine (B1201723) |

| Ethanolamine (B43304) |

| Tryptamine |

| Methylamine |

| Propylamine |

| Pentylamine |

| Aniline |

Advanced Detection and Quantification Strategies

Isotope dilution mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is the gold standard for the accurate and precise quantification of this compound and other N-acylethanolamines in biological samples. nih.govresearchgate.netescholarship.org This technique relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte (e.g., deuterated NAEA) to the sample at the earliest stage of preparation. escholarship.orglipidmaps.org

This internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences the same effects during extraction, derivatization, and ionization. researchgate.netlipidmaps.org

The mass spectrometer can differentiate between the endogenous analyte and the heavier internal standard based on their mass-to-charge (m/z) ratios. Quantification is then based on the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard. escholarship.org This ratiometric measurement corrects for sample loss during preparation and compensates for variability in instrument response and matrix effects, thereby ensuring high accuracy and reproducibility. flowermed.com.brlipidmaps.org For NAEs, detection is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and its isotope-labeled standard to enhance selectivity and sensitivity. lipidmaps.orguzh.ch

In untargeted metabolomics studies where this compound may be identified as a potentially significant metabolite, rigorous statistical validation is essential to distinguish true biological signals from analytical noise and to avoid false positives. researchgate.net The data analysis workflow typically involves several key steps:

Data Preprocessing: Raw data from LC-MS instruments are processed using specialized software like XCMS or MetaboAnalyst. nih.govpnas.org This involves peak detection, retention time correction, and peak alignment across all samples to generate a feature matrix, where each feature is defined by a specific m/z ratio and retention time. nih.govresearchgate.net

Normalization: To account for variations in sample loading and instrument sensitivity, the data is typically normalized. Common methods include normalization to the total ion current (TIC) or to the intensity of one or more internal standards.

Univariate Statistical Analysis: Simple statistical tests, such as t-tests or analysis of variance (ANOVA), are often first applied to identify individual metabolites that show significant differences between experimental groups. researchgate.net

Multivariate Statistical Analysis: To analyze complex datasets and identify patterns, multivariate methods are employed. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and quality control. researchgate.net Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are used to maximize the separation between predefined groups and to identify the variables (metabolites) that contribute most to this separation. researchgate.netresearchgate.net The importance of a metabolite in these models is often assessed by its Variable Importance in Projection (VIP) score. researchgate.net

Correction for Multiple Comparisons: When thousands of metabolites are tested simultaneously, there is a high probability of finding significant differences by chance. Therefore, a correction for multiple hypothesis testing is crucial. The False Discovery Rate (FDR) is commonly controlled using methods like the Benjamini-Hochberg procedure, which adjusts the p-values to reduce the number of false positives. A metabolite, such as this compound, is typically considered significantly altered only if its adjusted p-value falls below a certain threshold (e.g., < 0.05). mdpi.com

Application of Isotope Dilution Mass Spectrometry

In Vitro and In Vivo Research Model Systems for Studying this compound

The biological functions of this compound are investigated using a variety of in vitro and in vivo model systems. These models allow researchers to explore its mechanisms of action, metabolic pathways, and potential therapeutic relevance in a controlled manner.

Interactive Data Table: Research Models for this compound Studies

| Model Type | Specific Model | Research Focus | Key Findings Related to NAEA or NAEs |

| In Vitro | C6 Glioma Cells | Neuroinflammation, Cancer Biology | Used to study the effects of endocannabinoid-like molecules on gap junction communication and cell viability. |

| In Vitro | SIM-A9 Microglial Cell Line | Neuroinflammation | Employed to assess the anti-inflammatory activity of N-acylethanolamine compositions. mdpi.com |

| In Vitro | HEK 293 Cells | Receptor Pharmacology | Stably transfected HEK 293 cells are used to study the interaction of N-acyl amides with specific receptors, such as T-type calcium channels. mq.edu.au |

| In Vitro | Dictyostelium discoideum | NAE Metabolism, Signaling Evolution | This simple model organism has been used to study the function of fatty acid amide hydrolase (FAAH) and the presence of endogenous NAEs, providing insights into the evolutionary conservation of these signaling pathways. nih.gov |

| In Vivo | Non-Alcoholic Steatohepatitis (NASH) Mouse Model | Liver Disease, Cancer | NAEA was found to be upregulated in a NASH-related cancer model, suggesting a role in lipid reprogramming during oncogenesis. mdpi.com |

| In Vivo | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Multiple Sclerosis, Neuroinflammation | Used to study how targeting N-acylethanolamine metabolism can modulate immune cell infiltration and disease progression. nih.gov |

| In Vivo | Complete Freund's Adjuvant (CFA) Rat Model | Inflammatory Pain, Arthritis | This model is used to investigate the role of N-acylethanolamine degrading enzymes (like NAAA) in inflammation and pain, and to test the efficacy of inhibitors. escholarship.org |

| In Vivo | Rat Model of Chronic Renal Failure | Renal Disease, Metabolomics | Used to identify metabolic changes in disease progression, where altered levels of related N-acyl amides have been observed. karger.com |

Future Directions and Emerging Research Perspectives on N Ethyl Arachidonoyl Amine

Elucidation of Undiscovered Biosynthetic and Degradative Pathways

A primary focus for future research is the complete mapping of the metabolic pathways responsible for the synthesis and breakdown of N-ethyl arachidonoyl amine. The biosynthesis of endocannabinoids like anandamide (B1667382) is known to occur through the hydrolysis of membrane lipid precursors, such as N-arachidonoyl phosphatidylethanolamide (NAPE). nih.govfrontiersin.org It is hypothesized that a similar pathway exists for this compound, likely involving a yet-to-be-identified N-acyltransferase that generates a specific precursor, followed by a phospholipase D-mediated cleavage to release the final compound. Identifying the specific enzymes in this pathway is critical.

On the degradative side, the principal enzyme for anandamide inactivation is Fatty Acid Amide Hydrolase (FAAH). nih.govacs.org Given its structural similarity, this compound is a probable substrate for FAAH. However, the efficiency and kinetics of this interaction need to be empirically determined. Future studies should investigate whether other enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which metabolize other arachidonic acid derivatives, can also process this compound. nih.gov Such metabolism could lead to the formation of novel oxidized metabolites with their own distinct biological activities, representing a significant and unexplored area of its biochemistry. frontiersin.org

Identification of Novel Receptors and Binding Partners

While this compound is structurally related to anandamide, a known ligand for cannabinoid receptors CB1 and CB2, its precise receptor interaction profile is not fully characterized. nih.gov The ethyl group substitution, in place of anandamide's ethanolamine (B43304), may alter its binding affinity and efficacy at these classical cannabinoid receptors. Future research must involve comprehensive binding and functional assays to determine if it acts as an agonist, antagonist, or allosteric modulator at CB1 and CB2 receptors.

Beyond the canonical cannabinoid receptors, the broader endocannabinoid system includes other targets such as the transient receptor potential (TRP) channels and orphan G-protein coupled receptors (GPCRs) like GPR18 and GPR55. science.govnih.gov Endocannabinoid-like molecules such as N-arachidonoyl L-serine and N-acyl taurines have been shown to interact with these alternative targets. science.govacs.org A crucial future direction is to screen this compound against a wide panel of these receptors to uncover novel interactions. Furthermore, research has shown that it can disrupt gap junction communication in glial cells, suggesting potential binding partners and mechanisms of action entirely outside of traditional receptor-mediated signaling.

Exploration of Structural Analogs and Their Mechanistic Differences

The biological effects of this compound can be better understood by comparing it to its structural analogs. This comparative approach helps to isolate the functional consequences of specific structural modifications, such as the nature of the N-acyl group. Future research will continue to synthesize and test novel analogs to probe structure-activity relationships. researchgate.net

Below is a table detailing key structural analogs and their established mechanistic differences.

| Compound | Structural Difference from this compound | Key Mechanistic Differences |

| Anandamide (AEA) | Features an ethanolamine head group instead of an ethylamine (B1201723) group. | Primary endocannabinoid ligand for CB1 and CB2 receptors; the hydroxyl group enhances receptor affinity. science.gov |

| 2-Arachidonoyl Glycerol (2-AG) | An ester of arachidonic acid and glycerol. caymanchem.comnih.gov | Full agonist at CB1 and CB2 receptors, generally found in higher concentrations in the brain than anandamide. nih.govcaymanchem.com |

| Virodhamine (O-AEA) | An ester linkage between arachidonic acid and ethanolamine, the reverse of anandamide's amide bond. caymanchem.comwikipedia.org | Acts as a CB1 receptor antagonist and a CB2 receptor agonist. wikipedia.org |

| N-Arachidonoyl Dopamine (B1211576) (NADA) | Features a dopamine head group. wikipedia.org | Acts as an agonist at CB1 receptors and is a potent agonist for the TRPV1 channel. wikipedia.orgbiorxiv.org |

| N-Arachidonoyl L-Serine (ARA-S) | Features a serine head group. science.gov | Binds weakly to CB1/CB2 and TRPV1 but produces vasodilation, suggesting it acts on a putative novel receptor. science.gov |

| N-Arachidonoyl Glycine (B1666218) (NAGly) | Features a glycine head group. nih.gov | Does not bind significantly to CB1 but exerts analgesic effects, possibly through other targets like GPR18. nih.govnih.gov |

Interplay with Other Lipid Mediators and Signaling Systems

This compound does not function in isolation. Its biological activity is likely modulated by, and in turn modulates, other signaling systems, particularly those involving other lipid mediators. A key area of future research is its role within the "entourage effect," where multiple lipid molecules influence each other's effective concentrations and actions by competing for metabolic enzymes. nih.gov For instance, this compound has been shown to inhibit the uptake of anandamide in astrocytes, directly demonstrating functional interplay.

Future investigations should focus on how this compound competes with other N-acyl amides for degradation by FAAH or with arachidonic acid for metabolism by COX and LOX enzymes. acs.orgnih.gov This metabolic crosstalk could be a critical regulatory mechanism. If this compound is metabolized by COX-2, it would generate a new class of "prostamide-like" molecules, linking its signaling directly to the eicosanoid pathway, which is central to inflammation and immunity. frontiersin.org

Therapeutic Target Identification and Pre-clinical Investigation

The endocannabinoid system is a significant target for pharmacotherapy in a range of disorders. nih.govidrblab.net The unique properties of this compound suggest it could be a novel point of therapeutic intervention. Its observed upregulation in non-alcoholic steatohepatitis (NASH)-related cancer models points to a potential role in pathology, making its signaling pathway a target for investigation in metabolic disease and oncology. Furthermore, its ability to regulate gap junctions in glial cells suggests a potential therapeutic angle for neuroinflammatory or neurological disorders.

The immediate future of research in this area involves pre-clinical studies using animal models of these diseases. These investigations will aim to correlate the levels of this compound with disease progression and to test the therapeutic effects of modulating its pathway. This could involve administering stable synthetic analogs to mimic or enhance its effects, or developing specific inhibitors for its biosynthetic or degradative enzymes to block its action. These pre-clinical investigations are essential to validate this compound or its associated proteins as viable therapeutic targets.

Q & A

Q. How can N-ethyl arachidonoyl amine be detected and quantified in metabolomic studies of disease models?

this compound is typically identified using liquid chromatography-mass spectrometry (LC-MS) in untargeted metabolomics workflows. For example, in non-alcoholic steatohepatitis (NASH)-related cancer models, its upregulation (log2 fold change = 1.38, p-adjusted = 0.081) was observed alongside other lipid metabolites, suggesting its role in lipid reprogramming . Statistical validation (e.g., Benjamini-Hochberg correction) is critical to distinguish true signals from noise.

Q. What synthetic strategies are employed to produce this compound while avoiding crosslinking byproducts?

Selective amidation of arachidonic acid with ethylamine requires controlled reactivity. Primary amines (e.g., ethylamine) react preferentially over secondary amines under mild conditions (e.g., room temperature, polar solvents) to minimize crosslinking. Kinetic studies show that steric hindrance from the ethyl group reduces secondary reactions, enabling high-purity synthesis .

Q. What are the documented biological roles of this compound in cellular systems?

this compound modulates lipid signaling pathways, particularly in inflammation and cancer. It inhibits arachidonoyl ethanolamide (AEA) uptake in astrocytes (IC50 = 9 µM) and disrupts gap junction communication in glial cells, suggesting a role in neuroinflammatory regulation . Its upregulation in NASH models further links it to lipid-driven oncogenesis .

Advanced Research Questions

Q. How does this compound compare to endocannabinoids like anandamide in cannabinoid receptor interactions?

Unlike anandamide, which binds competitively to CB1 receptors (Ki = 61 nM), this compound exhibits weaker receptor affinity but stronger inhibition of AEA transport. Methodologically, competitive binding assays (e.g., radiolabeled CP55,940 displacement) and functional tests (e.g., vas deferens twitch inhibition) are used to differentiate signaling mechanisms .

Q. What experimental challenges arise in studying the stability of this compound in vitro?

The compound’s unsaturated arachidonoyl backbone makes it prone to oxidation. Researchers must use inert atmospheres (e.g., argon), antioxidants (e.g., BHT), and low-temperature storage (−80°C) to preserve integrity. LC-MS with deuterated internal standards is recommended for quantifying degradation products .

Q. How do structural modifications (e.g., hydroxylation) alter the bioactivity of arachidonoyl amides?

Adding hydroxyl groups (e.g., N,N-(2,2-dihydroxy-ethyl) arachidonoyl amine) increases hydrophilicity, altering membrane permeability and receptor engagement. Comparative studies using synthesized analogs and molecular dynamics simulations reveal that ethyl substitution optimizes lipid bilayer penetration while maintaining metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often stem from model-specific variables (e.g., cell type, disease stage) or methodological differences (e.g., extraction protocols). Meta-analyses should normalize fold-change values to housekeeping lipids (e.g., cortisol) and validate findings in orthogonal assays (e.g., siRNA knockdown of target pathways) .

Methodological Considerations

- Detection: Prioritize high-resolution LC-MS platforms with polarity switching (positive/negative ion modes) to capture diverse lipid species .

- Synthesis: Optimize reaction stoichiometry (amine:acid = 1.2:1) and monitor progress via thin-layer chromatography (TLC) to prevent side reactions .

- Functional Assays: Use glial cell lines (e.g., C6 glioma) for gap junction studies and NASH mouse models for oncogenic pathway validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.